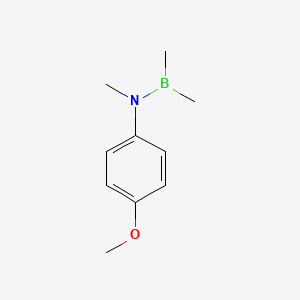
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a boron atom bonded to a nitrogen atom, which is further connected to a 4-methoxyphenyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine typically involves the reaction of 4-methoxyaniline with trimethylborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Formation of the Intermediate: 4-Methoxyaniline is reacted with trimethylborane in the presence of a suitable solvent, such as tetrahydrofuran (THF), at low temperatures.
Purification: The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques, such as crystallization and distillation, to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Halogens (chlorine, bromine), alkyl halides; reactions often require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of boron-based drugs for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biomolecules, such as enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxyphenyl)piperazine: A compound with a similar 4-methoxyphenyl group but different core structure.
N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: Another compound with a 4-methoxyphenyl group, used in cancer research.
Uniqueness
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and potential applications. Unlike other similar compounds, it can participate in boron-specific reactions, making it valuable in fields like organic synthesis and materials science.
Propriétés
Numéro CAS |
61373-32-8 |
|---|---|
Formule moléculaire |
C10H16BNO |
Poids moléculaire |
177.05 g/mol |
Nom IUPAC |
N-dimethylboranyl-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H16BNO/c1-11(2)12(3)9-5-7-10(13-4)8-6-9/h5-8H,1-4H3 |
Clé InChI |
SXNJXLWZFJQZIT-UHFFFAOYSA-N |
SMILES canonique |
B(C)(C)N(C)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


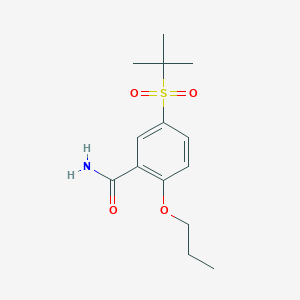
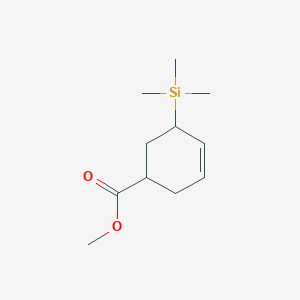
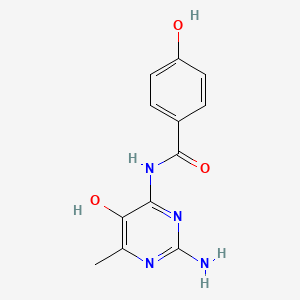
![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
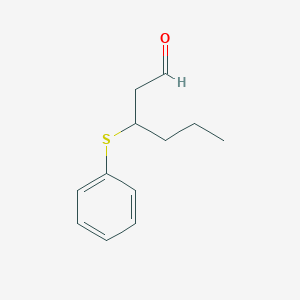
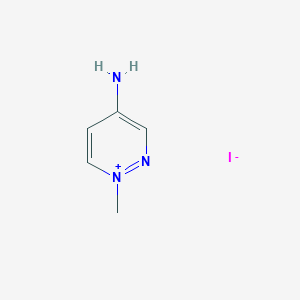
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)

![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
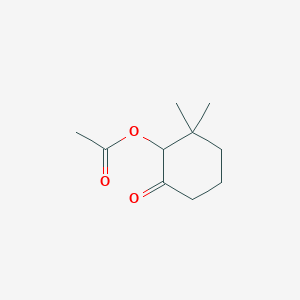
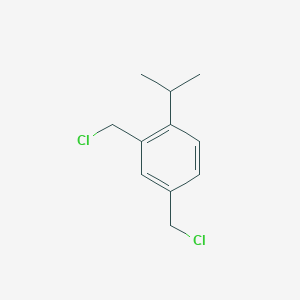
![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)

